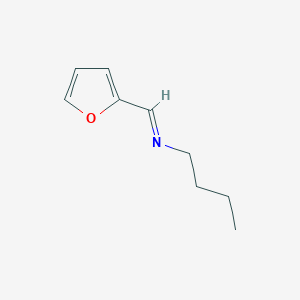![molecular formula C25H28N2O B14662539 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine CAS No. 47581-70-4](/img/structure/B14662539.png)
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine is a compound belonging to the class of piperazines. It is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to a phenylpiperazine moiety.
Vorbereitungsmethoden
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine typically involves the reaction of diphenylmethanol with ethyl piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research has shown that this compound may have pharmacological properties, such as acting as a dopamine uptake inhibitor.
Wirkmechanismus
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine involves its interaction with molecular targets such as dopamine transporters. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine uptake inhibitors and is of interest in the study of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds share a diphenylmethoxy group, but diphenhydramine has a different core structure and is primarily used as an antihistamine.
Vanoxerine: This compound is also a dopamine uptake inhibitor but belongs to a different chemical class.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
47581-70-4 |
|---|---|
Molekularformel |
C25H28N2O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-(2-benzhydryloxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C25H28N2O/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23)28-21-20-26-16-18-27(19-17-26)24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI-Schlüssel |
HOSRAJVFYIYMHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


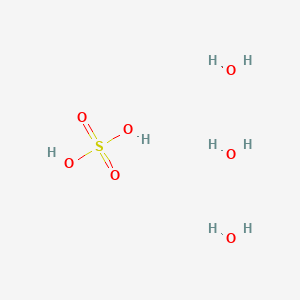

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
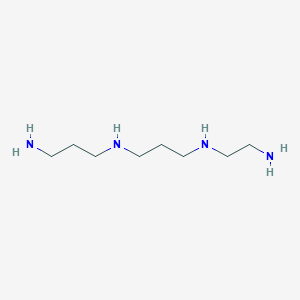
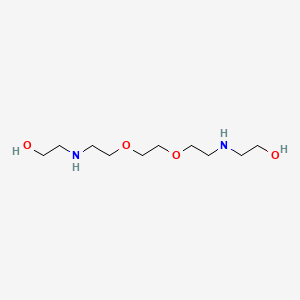


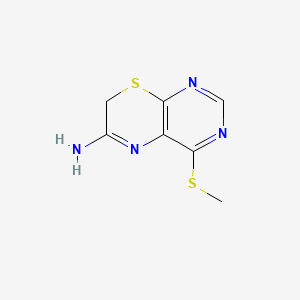

![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)

